N-Ethyl-2-hydroxy-6-methylbenzamide
Description
N-Ethyl-2-hydroxy-6-methylbenzamide is a benzamide derivative characterized by an ethyl group attached to the nitrogen atom, a hydroxyl (-OH) group at the 2-position, and a methyl (-CH₃) substituent at the 6-position of the benzene ring.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-ethyl-2-hydroxy-6-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-11-10(13)9-7(2)5-4-6-8(9)12/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI Key |
KRXPWKAHZGUDND-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC=C1O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-hydroxy-6-methylbenzamide typically involves the condensation of 2-hydroxy-6-methylbenzoic acid with ethylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of ethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-hydroxy-6-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of 2-oxo-6-methylbenzamide.
Reduction: Formation of N-ethyl-2-hydroxy-6-methylbenzylamine.
Substitution: Formation of various N-alkyl or N-aryl-2-hydroxy-6-methylbenzamides.
Scientific Research Applications
N-Ethyl-2-hydroxy-6-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethyl and methyl groups may also contribute to the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethyl group in N-Ethyl-2-hydroxy-6-methylbenzamide may enhance lipophilicity compared to bulkier substituents like 2-ethylhexyl () or polar thiols ().
- Directing Groups : The 2-hydroxy group in this compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables N,O-bidentate coordination, critical for metal-catalyzed reactions .
Functional and Reactivity Differences
- Catalytic Potential: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates utility in C–H bond activation due to its directing group . By analogy, this compound may exhibit similar reactivity but with altered regioselectivity due to the methyl group at the 6-position.
- Thiol vs. Hydroxyl Reactivity : N-(6-mercaptohexyl)benzamide () incorporates a thiol group, enabling disulfide bond formation or metal chelation, whereas the hydroxyl group in this compound favors hydrogen bonding or acid-base interactions.
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